tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane
Description
Tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane is a boron-containing compound with a complex aromatic structure.
Properties
CAS No. |
492446-96-5 |
|---|---|
Molecular Formula |
C66H63B |
Molecular Weight |
867.0 g/mol |
IUPAC Name |
tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane |
InChI |
InChI=1S/C66H63B/c1-40-46(7)64(47(8)41(2)61(40)58-34-28-55(29-35-58)52-22-16-13-17-23-52)67(65-48(9)42(3)62(43(4)49(65)10)59-36-30-56(31-37-59)53-24-18-14-19-25-53)66-50(11)44(5)63(45(6)51(66)12)60-38-32-57(33-39-60)54-26-20-15-21-27-54/h13-39H,1-12H3 |
InChI Key |
APSZPLYVGCNUMZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C(=C1C)C)C2=CC=C(C=C2)C3=CC=CC=C3)C)C)(C4=C(C(=C(C(=C4C)C)C5=CC=C(C=C5)C6=CC=CC=C6)C)C)C7=C(C(=C(C(=C7C)C)C8=CC=C(C=C8)C9=CC=CC=C9)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane typically involves the reaction of boron trihalides with corresponding aromatic compounds under controlled conditions. One common method includes the use of boronic acid derivatives and aromatic halides in the presence of a palladium catalyst, facilitating a Suzuki coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions may yield boron-hydride complexes.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and electrophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism by which tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s boron atom can form reversible covalent bonds with nucleophilic sites, influencing various biochemical pathways. Additionally, its aromatic structure allows for π-π interactions with other aromatic molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane
- Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane
- Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine
Uniqueness
Tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane stands out due to its unique combination of steric hindrance and electronic properties, which enhance its stability and reactivity.
Biological Activity
Tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane (commonly referred to as TTPB) is a boron-containing compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with TTPB, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C45H48B
- Molecular Weight : 641.69 g/mol
- CAS Number : 1335471-11-8
Synthesis
TTPB can be synthesized through a multi-step reaction involving the following key steps:
- Bromination of the starting material using bromine in dichloromethane.
- Reaction with n-butyllithium and boron trifluoride diethyl etherate.
- Iodination followed by treatment with tert-butyl lithium.
- Coupling reaction using tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in an ethanol-water-toluene mixture.
Anticancer Potential
Recent studies have indicated that TTPB exhibits significant anticancer properties. The compound's ability to interact with DNA has been explored, revealing potential mechanisms for its cytotoxic effects on cancer cells:
- Mechanism of Action : TTPB may function as a DNA intercalator, disrupting normal DNA function and leading to apoptosis in cancer cells. This mechanism is supported by molecular docking studies that suggest strong binding interactions between TTPB and DNA.
Case Studies
- Breast Cancer Cells : In vitro studies demonstrated that TTPB effectively inhibited the proliferation of breast cancer cell lines. The compound induced cell cycle arrest and promoted apoptosis through the activation of caspase pathways.
- Cervical Cancer Cells : Similar effects were observed in cervical cancer cell lines, where TTPB demonstrated a dose-dependent decrease in cell viability. The compound's interaction with cellular signaling pathways associated with growth and survival was highlighted.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of TTPB is crucial for optimizing its biological activity. The presence of bulky tetramethyl groups enhances lipophilicity, potentially improving cellular uptake and bioavailability.
| Structural Feature | Impact on Activity |
|---|---|
| Tetramethyl groups | Increased lipophilicity |
| Phenyl groups | Enhanced π-π stacking interactions |
| Boron atom | Potential for unique reactivity |
Toxicological Profile
The safety profile of TTPB has yet to be fully elucidated; however, preliminary toxicological assessments indicate low acute toxicity levels in animal models. Further studies are needed to assess chronic exposure effects and potential carcinogenicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
